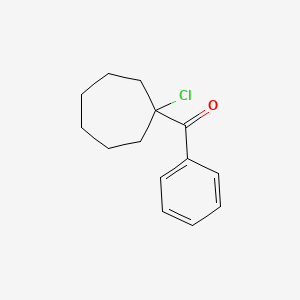
(1-Chlorocycloheptyl)phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorocycloheptyl)phenylmethanone is an organic compound characterized by a cycloheptyl ring substituted with a chlorine atom and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorocycloheptyl)phenylmethanone typically involves the chlorination of cycloheptanone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
-
Chlorination of Cycloheptanone
Reagents: Cycloheptanone, Chlorine gas
Conditions: The reaction is carried out in the presence of a solvent like carbon tetrachloride (CCl4) at room temperature.
Product: 1-Chloro-cycloheptanone
-
Friedel-Crafts Acylation
Reagents: 1-Chloro-cycloheptanone, Benzoyl chloride
Catalyst: Aluminum chloride (AlCl3)
Conditions: The reaction is conducted under anhydrous conditions at low temperatures.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorocycloheptyl)phenylmethanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or ketones
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Alcohols or alkanes
-
Substitution
Reagents: Nucleophiles such as hydroxide ions (OH-), amines
Conditions: Basic medium
Products: Substituted derivatives
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles like hydroxide ions and amines. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure the desired product formation.
Scientific Research Applications
(1-Chlorocycloheptyl)phenylmethanone has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in studying reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds.
-
Medicine
- Explored for its potential therapeutic properties.
- Studied as a lead compound in drug discovery and development.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of (1-Chlorocycloheptyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-cycloheptyl)-methanol
- (Chloromethyl)cyclohexane
- Bis-(1-chloro-cycloheptyl)-diazene
Uniqueness
(1-Chlorocycloheptyl)phenylmethanone is unique due to its specific structural features, such as the presence of both a cycloheptyl ring and a phenyl group attached to a methanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H17ClO |
|---|---|
Molecular Weight |
236.73 g/mol |
IUPAC Name |
(1-chlorocycloheptyl)-phenylmethanone |
InChI |
InChI=1S/C14H17ClO/c15-14(10-6-1-2-7-11-14)13(16)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI Key |
UYTWXRGEDJYPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

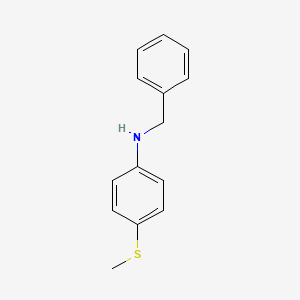
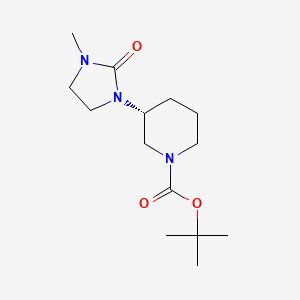
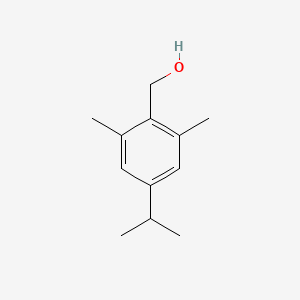
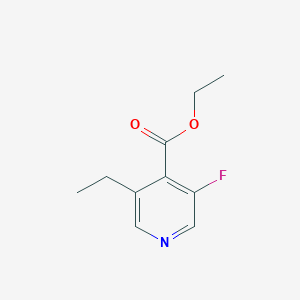
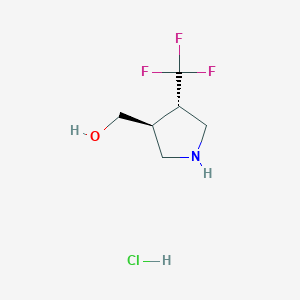
![1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-pyrazol-1-yl-ethanone](/img/structure/B8357495.png)
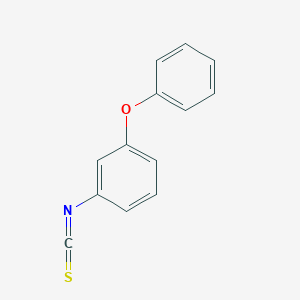
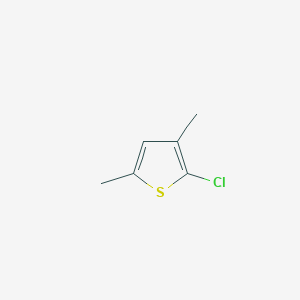
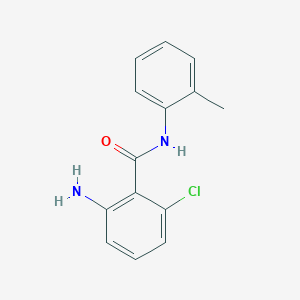
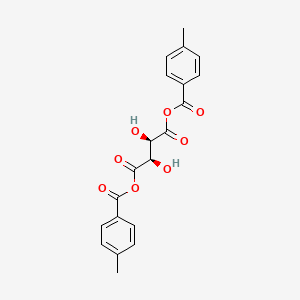
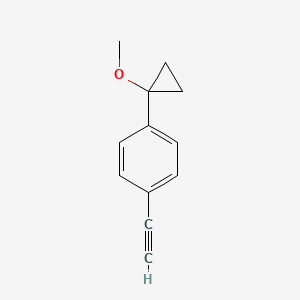
![[2-(1-Amino-cyclopropyl)-pyridin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B8357519.png)
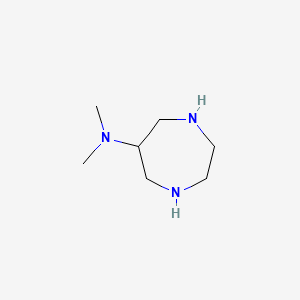
![N-[2-(Boc-amino)ethyl]ethenesulfonamide](/img/structure/B8357522.png)
